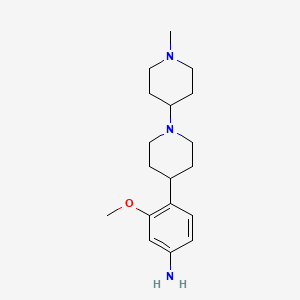![molecular formula C16H23NO B13978040 4-[1-(4-tert-Butylphenyl)ethenyl]morpholine CAS No. 852816-30-9](/img/structure/B13978040.png)
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine is an organic compound characterized by the presence of a morpholine ring substituted with a 4-tert-butylphenyl group and an ethenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(4-tert-Butylphenyl)ethenyl]morpholine typically involves the reaction of 4-tert-butylphenylacetylene with morpholine under specific conditions. The reaction is often catalyzed by palladium-based catalysts, such as Pd(dppf)Cl2, in the presence of a base like potassium carbonate (K2CO3) and a solvent like isopropanol (i-PrOH). The reaction mixture is usually refluxed until a stable conversion is achieved .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the ethenyl group to an ethyl group.
Substitution: The morpholine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles like sodium azide (NaN3) for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to ensure selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 4-tert-butylbenzaldehyde, while reduction may produce 4-[1-(4-tert-butylphenyl)ethyl]morpholine.
Aplicaciones Científicas De Investigación
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and delivery systems.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 4-[1-(4-tert-Butylphenyl)ethenyl]morpholine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
4-tert-Butylacetophenone: A structurally related compound with similar functional groups.
4-tert-Butylphenol: Another related compound with a tert-butyl group attached to a phenol ring.
Uniqueness
4-[1-(4-tert-Butylphenyl)ethenyl]morpholine is unique due to the presence of both a morpholine ring and an ethenyl group, which confer distinct chemical and biological properties. This combination of structural features makes it a versatile compound for various applications in research and industry.
Propiedades
Número CAS |
852816-30-9 |
|---|---|
Fórmula molecular |
C16H23NO |
Peso molecular |
245.36 g/mol |
Nombre IUPAC |
4-[1-(4-tert-butylphenyl)ethenyl]morpholine |
InChI |
InChI=1S/C16H23NO/c1-13(17-9-11-18-12-10-17)14-5-7-15(8-6-14)16(2,3)4/h5-8H,1,9-12H2,2-4H3 |
Clave InChI |
GJARUHMKYGWUQG-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)C1=CC=C(C=C1)C(=C)N2CCOCC2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


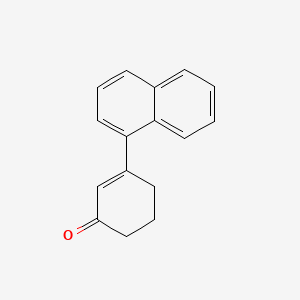

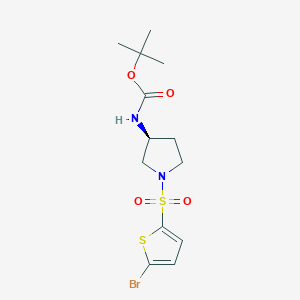

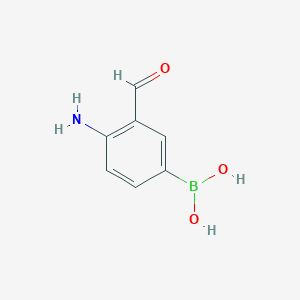
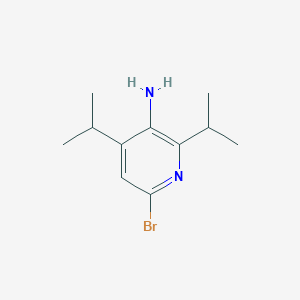
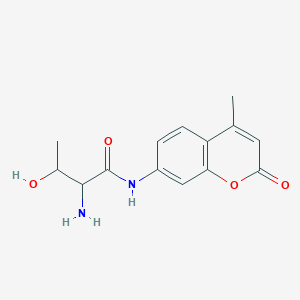

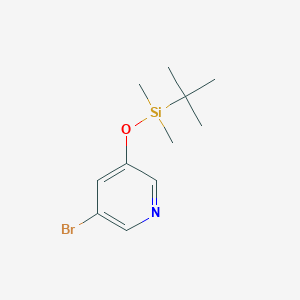



![4-(5-Hydroxymethyl-[1,3,4]oxadiazol-2-yl)-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B13978050.png)
